molecular formula C14H20N2O6S2 B2830867 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide CAS No. 874787-91-4

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2830867
CAS No.: 874787-91-4
M. Wt: 376.44
InChI Key: CLVHJSLXBXZGAP-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide is a versatile chemical compound with significant potential in various scientific fields. Its unique structure and properties make it valuable for applications ranging from drug development to materials synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide typically involves the reaction of N-butylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by the introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
  • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide
  • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Uniqueness

Compared to similar compounds, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its nitro group, in particular, allows for diverse chemical transformations and biological interactions, making it a valuable tool in research and industry.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S2/c1-2-3-9-15(13-8-10-23(19,20)11-13)24(21,22)14-6-4-12(5-7-14)16(17)18/h4-7,13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVHJSLXBXZGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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